N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide
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Overview
Description
N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Cyclopenta[b]pyridine Core: This can be achieved through a multicomponent reaction involving malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 4-Chloro-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine
Uniqueness
N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
142425-93-2 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
N-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide |
InChI |
InChI=1S/C10H11ClN2O/c1-6(14)12-9-5-10(11)13-8-4-2-3-7(8)9/h5H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
CQBLTTNIRDYGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC2=C1CCC2)Cl |
Origin of Product |
United States |
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